molecular formula C19H21BrN2O2 B1389982 N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide CAS No. 1138443-10-3

N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Cat. No.: B1389982
CAS No.: 1138443-10-3
M. Wt: 389.3 g/mol
InChI Key: YOXCGXISWULJFK-UHFFFAOYSA-N
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Description

N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide ( 1138443-10-3) is a synthetic organic compound with a molecular formula of C 19 H 21 BrN 2 O 2 and a molecular weight of 389.29 g/mol [ 1 ]. This benzamide derivative features a bromoacetyl group, a reactive handle that makes it a valuable intermediate in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis of more complex molecules via nucleophilic substitution reactions, where the bromine atom can be readily displaced [ 1 ]. While the specific biological target for this compound is not yet fully characterized, related N -substituted benzamide scaffolds have demonstrated significant biological activity in scientific literature. Notably, similar compounds have been identified as potent inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness), highlighting the potential of this chemical class in antiparasitic drug development [ 5 ]. The presence of the tert -butyl group is a common feature in drug design, often included to modulate the compound's lipophilicity and metabolic stability. This product is provided For Research Use Only. It is intended for use in laboratory research and must not be used for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)14-9-7-13(8-10-14)18(24)22-16-6-4-5-15(11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXCGXISWULJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts, with additional steps for purification and quality control to ensure the compound meets industry standards .

Scientific Research Applications

Chemistry

N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide serves as a reagent in organic synthesis. It can be utilized to create more complex molecules through:

  • Substitution Reactions : The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : It can undergo oxidation with reagents like potassium permanganate or reduction using sodium borohydride, leading to various derivatives.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein interactions:

  • Enzyme Inhibition : The bromoacetyl moiety allows for covalent bonding with nucleophilic residues in enzymes, potentially altering their functions.
  • Proteomics : It is used to investigate protein interactions, contributing to the understanding of cellular mechanisms.

Medicine

The compound has been investigated for its therapeutic properties:

  • Anti-inflammatory Activity : Similar benzamide derivatives have demonstrated the ability to inhibit NFκB activation, a key factor in inflammatory responses. This suggests potential applications in treating chronic inflammatory conditions.
  • Anticancer Properties : Research indicates that compounds like this one may act as sensitizers for radio- and chemotherapy by inducing apoptosis in cancer cells. In vitro studies have shown inhibition of cell proliferation across various cancer cell lines.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for creating new chemical processes that require specific functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoacetyl-Substituted Analogues

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS 1138443-28-3)
  • Structural Differences : Replaces the tert-butyl group with a 3-methylphenyl substituent.
  • Molecular weight (347.21 g/mol) is lower than the target compound .
  • Applications: Limited data on bioactivity, but bromoacetyl’s reactivity suggests utility in covalent inhibitor synthesis.
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)benzamide (2b)
  • Structural Differences : Incorporates a thiazole ring instead of a phenyl group.
  • Impact : The heterocyclic thiazole enhances π-stacking interactions and may improve binding to biological targets. This compound has been used in cystic fibrosis research as a corrector of ΔF508-CFTR .
3-(2-Bromoacetyl)-2H-chromen-2-one
  • Structural Differences : Coumarin backbone replaces the benzamide core.
  • Impact : The coumarin nucleus confers fluorescence and antioxidant properties. Derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ values ranging from 2.5–15 μM in HeLa and MCF-7 cells) .

tert-Butyl-Substituted Analogues

4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg)
  • Structural Differences : Lacks the bromoacetyl group; instead, features chloro and methoxy substituents.
  • Impact: The electron-withdrawing chlorine and electron-donating methoxy groups modulate electronic properties, affecting receptor binding. Synthesized via nickel-catalyzed reductive aminocarbonylation .
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide (CAS 501107-26-2)
  • Structural Differences: Bromo and acetyl(methyl)amino groups are positioned on the benzamide ring.
  • Impact: The acetyl(methyl)amino group introduces additional hydrogen-bonding capacity. Higher molecular weight (403.31 g/mol) may reduce metabolic clearance .

Nitro- and Halo-Substituted Analogues

4-Bromo-N-(2-nitrophenyl)benzamide
  • Structural Differences : Nitro group at the ortho position on the phenyl ring.
  • Crystallographic studies reveal two distinct molecules (A and B) in the asymmetric unit, influencing packing efficiency .
3-[Bis(2-chloroethyl)amino]-N-[2-(bromoacetyl)phenyl]-4-methylbenzamide
  • Structural Differences: Combines bromoacetyl with bis(2-chloroethyl)amino groups.
  • Impact : The dual alkylating groups (bromoacetyl and chloroethyl) enhance cytotoxicity but raise toxicity concerns. Classified as hazardous under UN GHS guidelines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications
N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide C₁₉H₂₀BrN₂O₂ ~387.29 (estimated) tert-butyl, bromoacetyl Potential anticancer agent
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide C₁₆H₁₅BrN₂O₂ 347.21 Methylphenyl, bromoacetyl Synthetic intermediate
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)benzamide C₁₃H₁₁BrN₂O₂S 337.21 Thiazole, bromoacetyl ΔF508-CFTR corrector
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide C₁₈H₂₀ClNO₂ 317.81 tert-butyl, chloro, methoxy No reported bioactivity

Research Findings and Trends

  • Bromoacetyl Reactivity : The 2-bromoacetyl group is critical in covalent inhibitor design, enabling irreversible binding to cysteine residues in target proteins .
  • tert-Butyl Influence : Bulky tert-butyl groups improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
  • Heterocyclic Analogues : Thiazole- and coumarin-containing derivatives show enhanced bioactivity, likely due to improved target engagement and pharmacokinetics .

Biological Activity

N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromoacetyl group, which enhances its reactivity, particularly in biological systems. Its chemical formula is C₁₉H₂₁BrN₂O₂, with a molecular weight of 396.29 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The bromoacetyl moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.

Biological Activities

  • Anti-inflammatory Activity :
    • Studies indicate that benzamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit NFκB activation, a key regulator in inflammatory responses .
    • The compound may induce apoptosis in inflammatory cells, contributing to its therapeutic potential against chronic inflammation.
  • Anticancer Properties :
    • Research has demonstrated that N-substituted benzamides can act as sensitizers for radio- and chemotherapy by inducing apoptosis and inhibiting cell survival pathways . This suggests that this compound may enhance the efficacy of existing cancer treatments.
    • In vitro studies on similar compounds have shown inhibition of cell proliferation in various cancer cell lines, indicating potential use as an anticancer agent.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for further development as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of NFκB activation; induction of apoptosis in inflammatory cells
AnticancerInduces apoptosis; enhances efficacy of radio- and chemotherapy
Enzyme inhibitionPotential inhibition of key enzymes linked to various diseases

Case Study: NFκB Inhibition

In a study examining the effects of N-substituted benzamides, it was found that certain derivatives could inhibit IκBβ degradation, leading to reduced NFκB activity. This mechanism is significant as NFκB is often upregulated in cancer and inflammatory diseases. The study highlighted the structure-activity relationship (SAR) that could guide the design of more potent inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide?

  • Methodology : The compound can be synthesized via a multi-step approach. Key steps include:

  • Bromoacetylation : Introduce the 2-bromoacetyl group to the aniline moiety using bromoacetyl bromide under controlled conditions (e.g., THF, 0°C) to minimize side reactions .
  • Amide Coupling : Utilize coupling reagents like EDC/HOBt or MnBr₂-mediated reductive transamidation for tert-butylbenzamide formation, as demonstrated in analogous compounds .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity, with yields typically >75% .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (CDCl₃ or DMSO-d₆) identify key signals: tert-butyl protons (δ ~1.3 ppm), bromoacetyl methylene (δ ~4.5 ppm), and aromatic protons (δ ~7.0–8.2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves bond lengths and angles, as seen in structurally related benzamides .

Q. How are common impurities addressed during synthesis?

  • Methodology :

  • Byproduct Mitigation : Unreacted starting materials (e.g., tert-butylbenzoyl chloride) are removed via aqueous washes.
  • Chromatographic Purification : Gradient elution (e.g., 20–50% ethyl acetate in hexane) separates bromoacetylated intermediates from dehalogenated byproducts .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodology :

  • Software : AutoDock Vina ( ) or UCSF Chimera ( ) are used for docking.
  • Workflow :

Prepare the ligand (e.g., optimize 3D structure with OpenBabel).

Define the binding pocket (e.g., ATP-binding site of kinases).

Run simulations with exhaustiveness = 20 to ensure sampling accuracy.

  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, pyrimidine) at the phenyl or benzamide positions to modulate steric/electronic effects .
  • Biological Testing : Use in vitro assays (e.g., kinase inhibition, cellular proliferation) to correlate structural changes with activity. For example, replace the bromoacetyl group with chloroacetyl to assess electrophilicity’s role in target engagement .

Q. What in vitro assays evaluate enzyme inhibition potential?

  • Methodology :

  • Kinase Profiling : Screen against panels (e.g., EGFR, BTK) using fluorescence-based ADP-Glo™ assays.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency. For example, benzamide derivatives in showed IC₅₀ values <1 µM against tyrosine kinases .
  • Mechanistic Studies : Pre-incubate the compound with ATP to assess competitive/non-competitive inhibition.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 2
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N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

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